
Iodide ion I-124
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodide ion I-124 is a radioactive isotope of iodine with a half-life of approximately 4.18 days . It is a positron-emitting radionuclide, making it valuable for positron emission tomography (PET) imaging. This compound is used in various scientific and medical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodide ion I-124 is typically produced through the irradiation of tellurium dioxide (TeO₂) targets with protons. The reaction involves the nuclear reaction ({124}\text{Te}(\text{p},\text{n}){124}\text{I}) . The target is irradiated in a medical cyclotron, and the resulting this compound is purified through dry distillation and dissolved in a suitable solvent .
Industrial Production Methods: The industrial production of this compound involves the use of enriched tellurium dioxide targets. The targets are irradiated with protons in a cyclotron, and the this compound is extracted and purified using established protocols. The production efficiency can be optimized using Monte Carlo and SRIM/TRIM modeling to predict the nuclear parameters of the production process .
Chemical Reactions Analysis
Types of Reactions: Iodide ion I-124 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: this compound can be reduced back to its iodide form using reducing agents like sodium thiosulfate.
Substitution: this compound can participate in electrophilic substitution reactions, such as iododestannylation of aryltin compounds.
Major Products: The major products formed from these reactions include molecular iodine (I₂), iodine monochloride (ICl), and various iodinated organic compounds .
Scientific Research Applications
Iodide ion I-124 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a tracer in various chemical reactions to study reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to label biomolecules, allowing researchers to track their distribution and interactions within biological systems .
Medicine: In medicine, this compound is primarily used in PET imaging to diagnose and monitor thyroid diseases. It is also used in the development of radiopharmaceuticals for targeted imaging and therapy .
Industry: In the industrial sector, this compound is used in the production of radiolabeled compounds for various applications, including quality control and environmental monitoring .
Mechanism of Action
The mechanism of action of Iodide ion I-124 involves its incorporation into radiopharmaceuticals, which are then injected into the body. The positron-emitting radionuclide emits radiation that can be detected using PET imaging. This allows for the visualization of the distribution and accumulation of the radiopharmaceutical within the body .
Comparison with Similar Compounds
Iodine-123: Used for single photon emission computed tomography (SPECT) imaging with a shorter half-life of 13.2 hours.
Iodine-125: Used in preclinical research and therapy with a half-life of 59.4 days.
Iodine-131: Used for both imaging and therapy with a half-life of 8.04 days.
Uniqueness: Iodide ion I-124’s longer half-life and positron emission make it particularly suitable for PET imaging, allowing for extended imaging sessions and detailed studies of slow biological processes .
Properties
CAS No. |
169959-50-6 |
|---|---|
Molecular Formula |
I- |
Molecular Weight |
123.90621 g/mol |
IUPAC Name |
iodine-124(1-) |
InChI |
InChI=1S/HI/h1H/p-1/i1-3 |
InChI Key |
XMBWDFGMSWQBCA-OIOBTWANSA-M |
Isomeric SMILES |
[124I-] |
Canonical SMILES |
[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


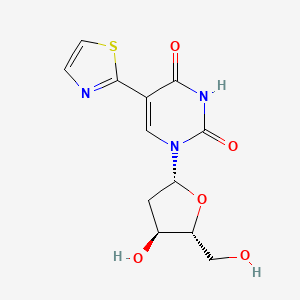
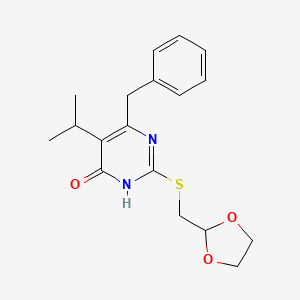
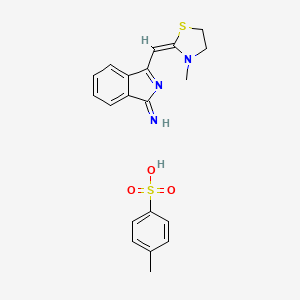

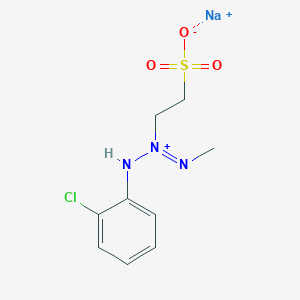
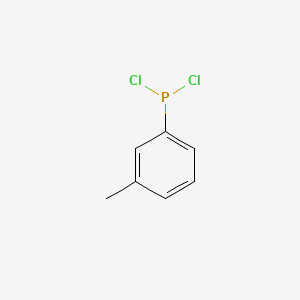
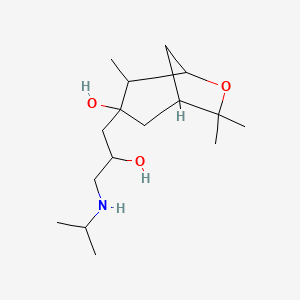
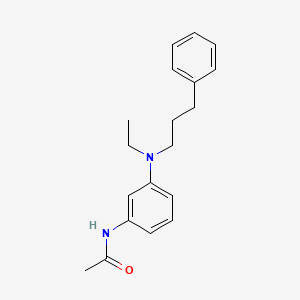

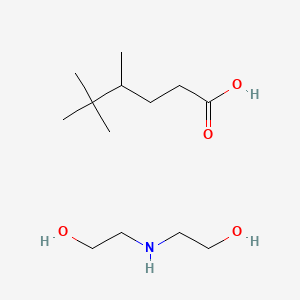

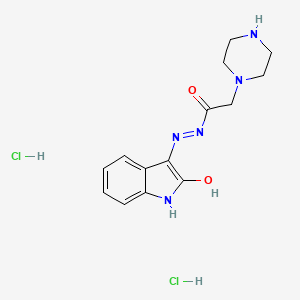

![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)
